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Compound of Interest

Compound Name: Phenyl 1-hydroxy-2-naphthoate

Cat. No.: B089776 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 1-hydroxy-2-naphthoate is a key aromatic ester that serves as a versatile building

block in the landscape of organic synthesis. Its unique structural features, comprising a reactive

naphthol moiety and a phenyl ester group, make it a valuable precursor for a diverse array of

complex molecules. This technical guide provides a comprehensive overview of the synthesis,

properties, and key applications of Phenyl 1-hydroxy-2-naphthoate, with a focus on its utility

in the development of pharmaceuticals, dyes, and advanced materials.

Physicochemical Properties
Phenyl 1-hydroxy-2-naphthoate is an off-white to light brown crystalline powder. A summary

of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Phenyl 1-hydroxy-2-naphthoate
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Property Value Reference(s)

CAS Number 132-54-7 [1]

Molecular Formula C₁₇H₁₂O₃ [1]

Molecular Weight 264.28 g/mol [1]

Melting Point 93.0 to 96.0 °C [1]

Appearance
Off-white to light brown

powder/crystals
[1]

Solubility
Insoluble in water. Soluble in

various organic solvents.

Spectroscopic Data
The structural elucidation of Phenyl 1-hydroxy-2-naphthoate is supported by various

spectroscopic techniques. The key data are summarized in Table 2.

Table 2: Spectroscopic Data of Phenyl 1-hydroxy-2-naphthoate
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Technique Key Data Reference(s)

¹H NMR

δ (ppm) in CDCl₃: Signals

corresponding to aromatic

protons on the naphthyl and

phenyl rings.

[2]

¹³C NMR

δ (ppm) in DMSO: Signals for

carbonyl carbon, aromatic

carbons, and carbons of the

naphthyl and phenyl rings.

[2]

FTIR

(cm⁻¹) Broad ν(O-H) band,

ν(C=O) of the ester, and

aromatic ν(C=C) and ν(C-H)

stretching vibrations.

Mass Spec.

Molecular ion peak (M⁺) and

characteristic fragmentation

pattern.

Synthesis of Phenyl 1-hydroxy-2-naphthoate
The primary synthetic route to Phenyl 1-hydroxy-2-naphthoate involves the esterification of 1-

hydroxy-2-naphthoic acid with phenol. While various esterification methods can be employed,

the Steglich esterification offers a mild and efficient approach.

Experimental Protocol: Steglich Esterification of 1-
Hydroxy-2-naphthoic Acid
Objective: To synthesize Phenyl 1-hydroxy-2-naphthoate from 1-hydroxy-2-naphthoic acid

and phenol.

Materials:

1-Hydroxy-2-naphthoic acid

Phenol
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N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-

hydroxy-2-naphthoic acid (1.0 eq) and phenol (1.1 eq) in anhydrous dichloromethane.

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous

dichloromethane to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea

(DCU).

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and

brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to afford Phenyl 1-hydroxy-2-naphthoate as a solid.

Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and melting point

analysis.

DOT Diagram: Synthesis of Phenyl 1-hydroxy-2-naphthoate via Steglich Esterification
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Caption: Workflow for the synthesis of Phenyl 1-hydroxy-2-naphthoate.
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Applications in Organic Synthesis
Phenyl 1-hydroxy-2-naphthoate is a valuable intermediate for the synthesis of a variety of

organic molecules, including pharmaceuticals, dyes, and liquid crystals.[1]

Fries Rearrangement
A key transformation of Phenyl 1-hydroxy-2-naphthoate is the Fries rearrangement, which

yields hydroxyaryl ketones.[3][4] This reaction is typically catalyzed by a Lewis acid, such as

aluminum chloride, and the regioselectivity (ortho- vs. para-acylation) can be controlled by the

reaction conditions.[3][4]

Low temperatures generally favor the formation of the para-isomer (4-benzoyl-1-naphthol).[4]

High temperatures promote the formation of the thermodynamically more stable ortho-isomer

(2-benzoyl-1-naphthol).[4]

DOT Diagram: Fries Rearrangement of Phenyl 1-hydroxy-2-naphthoate

Reaction Conditions

Phenyl 1-hydroxy-2-naphthoate

Lewis Acid (e.g., AlCl3)

Reacts with

Low Temperature

Kinetic Control

High Temperature

Thermodynamic Control

4-Benzoyl-1-naphthol
(para-isomer)

2-Benzoyl-1-naphthol
(ortho-isomer)
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Click to download full resolution via product page

Caption: Regioselectivity in the Fries rearrangement.

Experimental Protocol: Fries Rearrangement of Phenyl
1-hydroxy-2-naphthoate
Objective: To synthesize hydroxybenzoyl naphthols via the Fries rearrangement of Phenyl 1-
hydroxy-2-naphthoate.

Materials:

Phenyl 1-hydroxy-2-naphthoate

Anhydrous aluminum chloride (AlCl₃)

Anhydrous solvent (e.g., nitrobenzene for para-selectivity, or no solvent for ortho-selectivity)

Hydrochloric acid (concentrated)

Ice

Dichloromethane or other suitable extraction solvent

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure (Illustrative for para-selectivity):

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer,

thermometer, and a nitrogen inlet, add Phenyl 1-hydroxy-2-naphthoate (1.0 eq) and

anhydrous nitrobenzene.

Cool the mixture to 0-5 °C in an ice-salt bath.
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Carefully and portion-wise add anhydrous aluminum chloride (2.5-3.0 eq) to the stirred

mixture, maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at low temperature for several

hours. Monitor the reaction progress by TLC.

Once the starting material is consumed, carefully pour the reaction mixture onto a mixture of

crushed ice and concentrated hydrochloric acid.

Stir vigorously until the complex decomposes.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to separate the ortho- and

para-isomers.

Characterize the products and determine the yields and isomeric ratio.

Table 3: Expected Products of Fries Rearrangement

Isomer Product Name Structure

Ortho 2-Benzoyl-1-naphthol

Para 4-Benzoyl-1-naphthol

Synthesis of Azo Dyes
The hydroxyl group of Phenyl 1-hydroxy-2-naphthoate activates the naphthalene ring

towards electrophilic substitution, making it a suitable coupling component for the synthesis of

azo dyes. The reaction typically involves coupling with a diazonium salt.
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Experimental Protocol: Synthesis of a Naphthol-based
Azo Dye
Objective: To synthesize an azo dye from Phenyl 1-hydroxy-2-naphthoate.

Materials:

Aniline (or a substituted aniline)

Sodium nitrite (NaNO₂)

Concentrated hydrochloric acid (HCl)

Phenyl 1-hydroxy-2-naphthoate

Sodium hydroxide (NaOH)

Ice

Ethanol for recrystallization

Procedure: Part A: Diazotization of Aniline

In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the aniline

hydrochloride solution, keeping the temperature below 5 °C. Stir for 10-15 minutes to form

the benzenediazonium chloride solution.

Part B: Azo Coupling

In a separate beaker, dissolve Phenyl 1-hydroxy-2-naphthoate (1.0 eq) in an aqueous

solution of sodium hydroxide.

Cool this solution to 0-5 °C in an ice bath.
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Slowly and with constant stirring, add the cold diazonium salt solution from Part A to the

alkaline solution of Phenyl 1-hydroxy-2-naphthoate.

A colored precipitate of the azo dye should form immediately.

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

Filter the precipitated dye, wash it thoroughly with cold water, and dry it.

Recrystallize the crude dye from a suitable solvent like ethanol to obtain the pure product.

Characterize the synthesized dye using UV-Vis spectroscopy and other relevant techniques.

DOT Diagram: Synthesis of a Naphthol-based Azo Dye
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Part A: Diazotization

Part B: Azo Coupling

Workup and Purification

Aniline

NaNO2, HCl (aq)
0-5 °C

Benzenediazonium Chloride

Coupling Reaction

Phenyl 1-hydroxy-2-naphthoate

NaOH (aq)
0-5 °C

Azo Dye Precipitate

Filtration and Washing

Recrystallization

Pure Azo Dye

Click to download full resolution via product page

Caption: General workflow for the synthesis of an azo dye.
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Conclusion
Phenyl 1-hydroxy-2-naphthoate is a highly valuable and versatile building block in organic

synthesis. Its accessibility through straightforward esterification and its reactivity in key

transformations like the Fries rearrangement and azo coupling make it an important precursor

for a wide range of functional molecules. The detailed protocols and data presented in this

guide are intended to facilitate its use in research and development, particularly in the fields of

medicinal chemistry, dye chemistry, and materials science. The ability to selectively synthesize

ortho- and para-acylated naphthols further enhances its utility, opening avenues for the creation

of novel compounds with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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